molecular formula C6H12N2O4Se2 B12853313 2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid

2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid

Katalognummer: B12853313
Molekulargewicht: 334.11 g/mol
InChI-Schlüssel: JULROCUWKLNBSN-SYPWQXSBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid is an organic compound that belongs to the class of alpha amino acids. This compound is characterized by the presence of a disulfide bond, which is a unique feature that distinguishes it from other amino acids. The disulfide bond plays a crucial role in the stability and function of proteins, making this compound of significant interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid typically involves the formation of the disulfide bond between two cysteine molecules. This can be achieved through oxidation reactions using oxidizing agents such as hydrogen peroxide or iodine. The reaction conditions often require a controlled pH and temperature to ensure the selective formation of the disulfide bond without over-oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors that allow for precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield two cysteine molecules.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents under controlled pH and temperature.

    Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Various reagents depending on the desired substitution, often under mild conditions to preserve the integrity of the disulfide bond.

Major Products

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Cysteine and its derivatives.

    Substitution: A wide range of substituted amino acids and peptides.

Wissenschaftliche Forschungsanwendungen

2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of peptides and proteins with disulfide bonds.

    Biology: Studied for its role in protein folding and stability.

    Medicine: Investigated for its potential therapeutic applications in diseases related to protein misfolding and oxidative stress.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.

Wirkmechanismus

The mechanism of action of 2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid involves the formation and cleavage of disulfide bonds. These bonds are crucial for the structural integrity and function of proteins. The compound can interact with various molecular targets, including enzymes and receptors, through its amino and carboxyl groups. The pathways involved often relate to redox reactions and protein folding mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cysteine: A precursor to 2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid, containing a thiol group instead of a disulfide bond.

    Cystine: The oxidized dimer form of cysteine, similar in structure but lacking the additional amino and carboxyl groups.

    Methionine: Another sulfur-containing amino acid, but with a thioether group instead of a disulfide bond.

Uniqueness

This compound is unique due to its disulfide bond, which imparts distinct chemical and biological properties. This bond is essential for the stability and function of many proteins, making the compound valuable in research and industrial applications.

Eigenschaften

Molekularformel

C6H12N2O4Se2

Molekulargewicht

334.11 g/mol

IUPAC-Name

2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid

InChI

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m1/s1

InChI-Schlüssel

JULROCUWKLNBSN-SYPWQXSBSA-N

Isomerische SMILES

C([C@H](C(=O)O)N)[Se][Se]CC(C(=O)O)N

Kanonische SMILES

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.